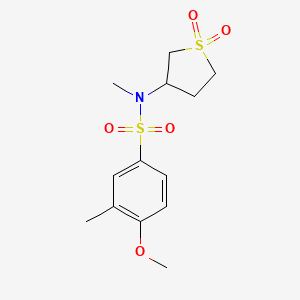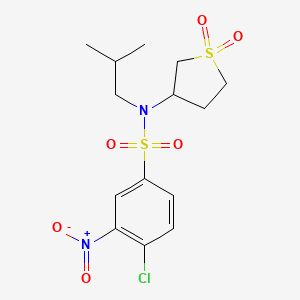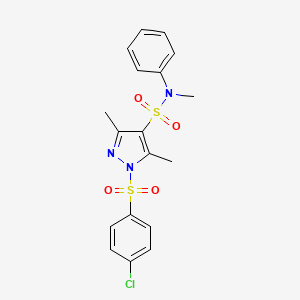![molecular formula C21H25N3O4S2 B6417439 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-45-2](/img/structure/B6417439.png)
1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound with significant interest in various scientific fields. This compound features a unique arrangement of a naphthalene sulfonyl group, a pyrazole ring, and a piperidine moiety, which contributes to its distinct chemical and physical properties. It serves as an important intermediate in the synthesis of pharmacologically active compounds and can act as a chemical probe in biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multi-step organic synthesis processes. A common route starts with the sulfonation of naphthalene, followed by nitration to introduce the nitro group. The nitrated intermediate undergoes a catalytic hydrogenation reaction to reduce the nitro group to an amine, which then forms a sulfonamide by reacting with an appropriate sulfonyl chloride.
The sulfonamide is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring. Further reaction with methylpiperidine under appropriate conditions completes the synthesis.
Industrial Production Methods: In an industrial setting, the production process is optimized for scalability, cost-efficiency, and minimal environmental impact. Continuous flow reactors, automated synthesis platforms, and green chemistry principles are often employed. Solvent recovery systems and efficient waste management protocols are crucial to ensure compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, potentially modifying the sulfonyl or pyrazole groups.
Substitution: The naphthalene ring and pyrazole moiety can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: Sulfonamide bonds are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Hydrolysis conditions: Strong acids or bases.
Major Products:
Depending on the reaction, major products include oxidized or reduced derivatives, substituted pyrazole or naphthalene rings, and various cleavage products from hydrolysis.
Scientific Research Applications
1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine finds applications in several scientific domains:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used as a molecular probe to study enzyme mechanisms and protein interactions.
Medicine: Potential application in drug discovery for its pharmacologically active properties.
Industry: Employed in the development of advanced materials with specific chemical reactivities and physical properties.
Mechanism of Action
The compound interacts with biological systems through its functional groups:
Sulfonyl and pyrazole groups: : May target specific enzymes or proteins, inhibiting or modulating their activity.
Piperidine ring: : Contributes to the compound's overall stability and bioavailability.
Molecular targets can include enzymes involved in metabolic pathways, signaling proteins, or structural proteins. The pathways affected often relate to cellular signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Several compounds exhibit structural similarities:
Sulfonyl pyrazoles: : These compounds share the pyrazole and sulfonyl groups but differ in their side chains.
Piperidine derivatives: : Similar compounds featuring the piperidine ring with different substituents.
Naphthalene sulfonamides: : Compounds with variations in the naphthalene sulfonyl group.
Uniqueness: 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine stands out due to its specific combination of functional groups that confer unique reactivity and biological activity. This structural arrangement enhances its potential as a versatile chemical tool and pharmacological agent.
There you have it—a comprehensive overview of this compound. Fascinating stuff, isn't it?
Properties
IUPAC Name |
1-(3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKXLMYNDWWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6417380.png)
![13-methyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6417384.png)
![3-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)propan-1-ol](/img/structure/B6417390.png)
![4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417393.png)


![1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6417420.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417446.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6417458.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6417472.png)
